molecular formula C13H7ClF3NO B1441356 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride CAS No. 223128-27-6

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride

Cat. No. B1441356
M. Wt: 285.65 g/mol
InChI Key: CYIGYCMQCJGBEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in various industries, including agrochemical and pharmaceutical industries . The synthesis of similar compounds often involves the introduction of a trifluoromethyl group and a pyridine moiety .

Scientific Research Applications

1. Agrochemical Industry

Trifluoromethylpyridines (TFMP) and its derivatives, which include “4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride”, are key structural ingredients in the development of agrochemical compounds . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Synthetic Methods

Dr. Masamitsu Tsukamoto and Mr. Tadashi Nakamura of Ishihara Sangyo Kaisha, Ltd, Japan, have explored different synthetic methods for introducing TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

4. Pesticide Development

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

5. Inhibitor of Bacterial Phosphopantetheinyl Transferase

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of TFMP, is a potent inhibitor of bacterial phosphopantetheinyl transferase . This compound attenuates secondary metabolism and thwarts bacterial growth .

6. Development of Flonicamid

Flonicamid, a compound containing the 4-trifluoromethyl-pyridine structure, was developed by ISK . It was found to be particularly effective against aphids . The compound is obtained by condensation in the presence of ammonia .

Safety And Hazards

The safety data sheet for a structurally similar compound, “4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, which share structural similarities with “4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride”, are expected to find many novel applications in the future due to their unique physicochemical properties . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-12(19)9-3-1-8(2-4-9)11-6-5-10(7-18-11)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGYCMQCJGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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